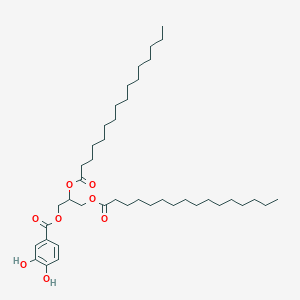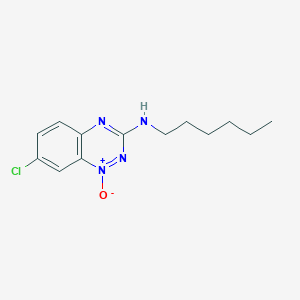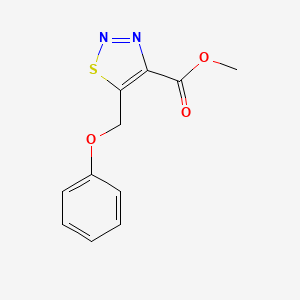
(2-Hydroxyphenyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl ring substituted with a hydroxyl group at the second position and a trimethylammonium group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)trimethylammonium bromide typically involves the quaternization of (2-Hydroxyphenyl)amine with trimethylamine in the presence of a brominating agent. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)trimethylammonium bromide involves its interaction with biological membranes and enzymes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can lead to changes in enzyme activity, membrane permeability, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Hexyltrimethylammonium bromide
- Decyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison: (2-Hydroxyphenyl)trimethylammonium bromide is unique due to the presence of the phenolic hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in reactions where phenolic groups play a crucial role.
Eigenschaften
CAS-Nummer |
64051-04-3 |
|---|---|
Molekularformel |
C9H14BrNO |
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,1-3H3;1H |
InChI-Schlüssel |
AOUFQWSQOJRJEW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC=C1O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)

![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)


